molecular formula C11H9BrS B1625524 3-[3-(Bromomethyl)phenyl]thiophene CAS No. 89929-85-1

3-[3-(Bromomethyl)phenyl]thiophene

Cat. No. B1625524
CAS RN: 89929-85-1
M. Wt: 253.16 g/mol
InChI Key: VCKUVGQHVFDLFU-UHFFFAOYSA-N
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Description

3-[3-(Bromomethyl)phenyl]thiophene is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a member of the thiophene family, which is a class of organic compounds that contain a five-membered ring of sulfur and carbon atoms. In

Scientific Research Applications

3-[3-(Bromomethyl)phenyl]thiophene has been studied extensively for its potential applications in various scientific fields. It has been found to have significant antimicrobial activity against a wide range of microorganisms, including bacteria and fungi. It has also shown promise as a potential anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells.

Mechanism Of Action

The exact mechanism of action of 3-[3-(Bromomethyl)phenyl]thiophene is not yet fully understood. However, studies have suggested that it may work by disrupting the normal functioning of cellular processes, such as DNA replication and protein synthesis. It may also induce oxidative stress, leading to cell death.

Biochemical And Physiological Effects

Studies have shown that 3-[3-(Bromomethyl)phenyl]thiophene has significant biochemical and physiological effects. It has been found to inhibit the growth of several bacterial and fungal species, including Staphylococcus aureus and Candida albicans. It has also been shown to induce apoptosis in cancer cells, leading to their death. Additionally, it has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3-[3-(Bromomethyl)phenyl]thiophene in lab experiments is its broad-spectrum antimicrobial activity. It can be used to study the effects of antimicrobial agents on various microorganisms. Additionally, its potential anticancer activity makes it a useful tool for studying cancer cell biology. However, one limitation of using this compound is its potential toxicity to human cells, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 3-[3-(Bromomethyl)phenyl]thiophene. One area of focus is the development of more efficient synthesis methods that can produce the compound in larger quantities. Another area of research is the identification of the exact mechanism of action of the compound, which can help in the development of more targeted therapies. Additionally, further studies are needed to investigate the potential applications of 3-[3-(Bromomethyl)phenyl]thiophene in other scientific fields, such as agriculture and environmental science.
Conclusion:
In conclusion, 3-[3-(Bromomethyl)phenyl]thiophene is a chemical compound that has shown significant potential in scientific research. Its broad-spectrum antimicrobial activity and potential anticancer activity make it a useful tool for studying various biological processes. However, further research is needed to fully understand its mechanism of action and potential applications in other scientific fields.

properties

IUPAC Name

3-[3-(bromomethyl)phenyl]thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrS/c12-7-9-2-1-3-10(6-9)11-4-5-13-8-11/h1-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKUVGQHVFDLFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CSC=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60531643
Record name 3-[3-(Bromomethyl)phenyl]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60531643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(Bromomethyl)phenyl]thiophene

CAS RN

89929-85-1
Record name 3-[3-(Bromomethyl)phenyl]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60531643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A stirred solution of 9.8 g (0.056 mol) of 3-(3-methylphenyl)thiophene in 250 mL of carbon tetrachloride was heated to reflux, and 0.5 g of benzoyl peroxide was added. Heating was continued, and after five minutes an additional 0.5 g of benzoyl peroxide and 10 g of N-bromosuccinimide were added. Upon complete addition, the reaction mixture was heated under reflux for an additional 2.5 hours, then cooled in an ice-water bath for one hour. The reaction mixture was filtered, and the filter cake washed with 50 mL of carbon tetrachloride. The wash and filtrate were combined, and the whole was washed with 200 mL of a saturated aqueous solution of sodium chloride. The organic layer was dried with magnesium sulfate, filtered, and the filtrate concentrated under reduced pressure to give a residual oil. The residual oil was subjected to distillation under reduced pressure using a Kugelrohr distilling system to give 8.7 g of 3-(3-bromomethylphenyl)thiophene, b.p. 95°-150° C./0.1 mm.
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9.8 g
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10 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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